1-Isopropyl-2,5-dimethylimidazole
Description
Historical Context of Imidazole (B134444) Discovery and Early Syntheses
The journey of imidazole began in the 19th century. Although various derivatives of imidazole were identified as early as the 1840s, the parent compound was first reported by the German chemist Heinrich Debus in 1858. wikipedia.org Initially named glyoxaline, its first synthesis involved the condensation reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849). iiste.orgnih.gov While this method, now known as the Debus synthesis, produced relatively low yields, it remains a viable pathway for creating C-substituted imidazoles. wikipedia.orgiiste.org
Over the years, numerous other methods for synthesizing the imidazole ring have been developed. One notable approach is the Wallach synthesis, where N,N-dimethyloxamide is treated with phosphorus pentachloride and subsequently reduced with hydroiodic acid to yield N-methylimidazole. chemijournal.com Another significant method is the Debus-Radziszewski imidazole synthesis, an adaptation of the original Debus method that allows for the creation of substituted imidazoles from a substituted glyoxal, an aldehyde, an amine, and ammonia or an ammonium (B1175870) salt. wikipedia.org The Van Leusen Imidazole Synthesis offers another route, forming imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). wikipedia.org
These early synthetic explorations laid the groundwork for the extensive field of imidazole chemistry that exists today, enabling the creation of a vast library of derivatives with diverse properties and applications.
Significance of the Imidazole Ring in Organic and Organometallic Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. chemijournal.combiomedpharmajournal.org This structure imparts a unique set of properties that make it a cornerstone in various chemical disciplines.
In Organic Chemistry:
The imidazole ring is amphoteric, meaning it can act as both an acid and a base. wikipedia.orgchemijournal.com This dual reactivity is crucial for its role in many chemical reactions. The nitrogen atom not bonded to a hydrogen is basic, while the N-H proton is weakly acidic. wikipedia.org This allows imidazole to participate in proton transfer reactions, a key function in many enzymatic processes. nih.gov
The aromatic nature of the ring, with its delocalized π-electron system, contributes to its stability. chemijournal.com The electron-rich nature of the imidazole ring makes it a good nucleophile and allows it to readily participate in various chemical transformations and interactions. nih.gov It can form hydrogen bonds, which is vital for its role in biological systems and as a structural motif in supramolecular chemistry. biomedpharmajournal.orgnih.gov
In Organometallic Chemistry:
The imidazole ring, particularly the pyridine-like nitrogen atom, is an excellent ligand for metal ions. nih.gov This property is fundamental to its role in biological systems, such as in the amino acid histidine, which coordinates with metal ions in proteins like hemoglobin. chemijournal.com In the field of organometallic chemistry, imidazole and its derivatives are used to create a wide range of metal complexes with applications in catalysis and materials science. nih.gov The ability to easily form complexes with various inorganic and organic ions through non-covalent interactions has led to the development of imidazole-based supramolecular complexes with diverse medicinal potential. nih.gov
The versatility of the imidazole ring makes it a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. ajrconline.org
Overview of Alkylated Imidazoles in Contemporary Research
Alkylated imidazoles, which are imidazole rings with one or more hydrogen atoms replaced by alkyl groups, are a significant area of modern chemical research. The addition of alkyl groups to the imidazole core can dramatically alter its physical and chemical properties, such as solubility, lipophilicity, and basicity. researchgate.netntnu.no
Researchers are actively exploring the synthesis and application of alkylated imidazoles for a variety of purposes:
Medicinal Chemistry: Many alkylated imidazole derivatives exhibit a broad range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netnih.gov The length and branching of the alkyl chains can influence the biological activity of these compounds. nih.gov For instance, studies have shown that the antibacterial effects of 1-alkylimidazole derivatives can increase with the length of the alkyl chain. researchgate.netscispace.com
Ionic Liquids: N-alkylated imidazoles are precursors to imidazolium-based ionic liquids, which are salts that are liquid at or near room temperature. These "green" solvents are of great interest due to their low vapor pressure, thermal stability, and tunable properties, making them useful in various chemical processes, including as electrolytes and in CO2 capture. ntnu.nomade-in-china.com
Industrial Applications: Alkylated imidazoles serve as curing agents for epoxy resins, improving the mechanical properties of the final products. made-in-china.com They are also used as corrosion inhibitors, particularly for copper in electronic components like printed circuit boards. made-in-china.com
The ability to systematically modify the imidazole scaffold through alkylation provides a powerful tool for fine-tuning molecular properties to suit specific applications.
Specific Research Focus on 1-Isopropyl-2,5-dimethylimidazole within Imidazole Derivatives
Within the vast family of alkylated imidazoles, this compound has garnered specific research interest. This particular compound features an isopropyl group at the 1-position and methyl groups at the 2- and 5-positions of the imidazole ring.
Research on polyalkylated imidazoles, including structures similar to this compound, has been conducted in the context of CO2 capture technologies. ntnu.no The substitution pattern on the imidazole ring, including the presence of alkyl groups at various positions, has been shown to influence the compound's basicity (pKa) and, consequently, its CO2 absorption capacity. ntnu.no
The synthesis of various 1,2,4,5-tetrasubstituted imidazoles has also been a subject of investigation, highlighting the chemical methodologies available for creating such complex structures. nih.gov While not directly focused on this compound, this research provides a basis for its synthesis and derivatization.
Structure
2D Structure
3D Structure
Properties
CAS No. |
49739-24-4 |
|---|---|
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2,5-dimethyl-1-propan-2-ylimidazole |
InChI |
InChI=1S/C8H14N2/c1-6(2)10-7(3)5-9-8(10)4/h5-6H,1-4H3 |
InChI Key |
RZIAPUVRYIEXHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1C(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Isopropyl 2,5 Dimethylimidazole
Dehydrogenation of Imidazoline (B1206853) Precursors
Catalytic Dehydrogenation Routes
Catalytic dehydrogenation is a widely employed method for the synthesis of imidazoles from imidazolines, offering high yields and selectivity under controlled conditions. google.com
Various metal-based catalysts are effective for the dehydrogenation of imidazolines. chemicalbook.com Catalysts comprising nickel in combination with copper and/or chromium have been shown to be particularly effective. google.com For instance, the use of a nickel-copper-chromium catalyst in the dehydrogenation of 1-isopropyl-2-methylimidazoline resulted in a 98% yield of 1-isopropyl-2-methylimidazole (B1591152). google.com
Similarly, a Raney Nickel-chromium catalyst has demonstrated high efficiency, achieving a 98% yield of 1-isopropyl-2-methylimidazole from 1-isopropyl-2-methylimidazoline with over 99% conversion of the starting material. google.comprepchem.com Raney nickel, when used alone, has also been shown to be effective, producing an 84% yield of 1-isopropyl-2-methyl imidazole (B134444) from its imidazoline precursor. prepchem.com
Other metal catalysts, such as palladium and platinum, are also known to facilitate the dehydrogenation of imidazolines. chemicalbook.com The choice of catalyst can be influenced by the specific substituents on the imidazoline ring and the desired reaction conditions.
Table 1: Comparison of Metal-Based Catalysts for Imidazoline Dehydrogenation
| Catalyst | Substrate | Product | Yield | Conversion | Reference |
| Nickel-Copper-Chromium | 1-isopropyl-2-methylimidazoline | 1-isopropyl-2-methylimidazole | 98% | Not specified | google.com |
| Raney Nickel-Chromium | 1-isopropyl-2-methylimidazoline | 1-isopropyl-2-methylimidazole | 98% | >99% | google.comprepchem.com |
| Raney Nickel | 1-isopropyl-2-methylimidazoline | 1-isopropyl-2-methyl imidazole | 84% | 98% | prepchem.com |
This table presents a summary of the effectiveness of different metal-based catalysts in the dehydrogenation of imidazoline precursors.
The efficiency of catalytic dehydrogenation is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, pressure, and the choice of solvent. nih.govresearchgate.net For the dehydrogenation of imidazolines using nickel-based catalysts, temperatures typically range from 160 to 300°C and pressures up to 3.55 MPa (500 psig). google.com
For example, the dehydrogenation of 1-isopropyl-2-methylimidazoline using a nickel-copper-chromium catalyst was carried out at 200°C under a nitrogen atmosphere for approximately 7 hours. google.com The reaction solvent can also play a crucial role. While some reactions are performed neat, others may benefit from the use of a solvent to improve heat transfer and facilitate the reaction. nih.gov The optimization of these conditions is essential for maximizing the yield and selectivity of the desired imidazole product while minimizing the formation of by-products. researchgate.net
Mechanistic Insights into Imidazoline Dehydrogenation Pathways
The dehydrogenation of imidazolines over solid catalysts is believed to involve the adsorption of the imidazoline molecule onto the catalyst surface. oup.com In the case of cis- and trans-isomers, such as amarine and isoamarine (2,4,5-triphenyl-4,5-dihydroimidazole), it has been observed that the cis-isomer is readily dehydrogenated over catalysts like Raney nickel, while the trans-isomer is not. oup.com This suggests that the stereochemistry of the substrate plays a critical role, with the cis-isomer having a more favorable conformation for adsorption and subsequent hydrogen elimination. oup.com
The proposed mechanism involves the adsorption of the imidazoline ring onto the catalyst, followed by the elimination of two hydrogen atoms. oup.com In some cases, the reaction may proceed through a β-hydrogen elimination step from a ligated amine to form an imine intermediate. nii.ac.jp This imine can then undergo further dehydrogenation to yield the final nitrile product. nii.ac.jp The presence of a base can accelerate the reaction by inducing deprotonation of the coordinated substrate. nii.ac.jp
Cyclization Reactions for Imidazole Ring Formation
In addition to the dehydrogenation of pre-formed imidazoline rings, imidazoles can also be synthesized through cyclization reactions that build the heterocyclic ring from acyclic precursors.
Reactions Involving N-Isopropylacetonitrilium Tetrachloroferrate and Prop-2-ynylamine
A specific method for the synthesis of substituted imidazoles involves the reaction of a nitrilium salt with an appropriate amine. While direct evidence for the synthesis of 1-isopropyl-2,5-dimethylimidazole using N-isopropylacetonitrilium tetrachloroferrate and prop-2-ynylamine is not explicitly detailed in the provided context, this type of reaction represents a plausible synthetic route. The general principle involves the formation of the imidazole ring through the reaction of a nitrile-derived species with a suitable amino-containing molecule.
Multicomponent Reactions (MCRs) for Substituted Imidazoles
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. sioc-journal.cn This approach is valued for its high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. thieme-connect.com
Several MCRs have been developed for the synthesis of highly substituted imidazoles. sioc-journal.cnisca.me One of the most classic and versatile methods is the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org To synthesize a compound like this compound, this reaction could theoretically employ diacetyl (a 1,2-dicarbonyl) to provide the C4 and C5 methyl groups, acetaldehyde (B116499) for the C2-methyl group, and isopropylamine (B41738) to install the N1-isopropyl group.
Modern variations of MCRs often utilize catalysts to improve yields and reaction conditions. For instance, p-toluenesulfonic acid (PTSA) has been shown to be an effective, mild, and inexpensive catalyst for the one-pot synthesis of tri- and tetra-substituted imidazoles, providing good yields under mild conditions. isca.me Another approach uses erbium triflate as a Lewis acid catalyst for the reaction between α-azido chalcones, aryl aldehydes, and anilines, yielding highly substituted imidazoles. organic-chemistry.org While these specific examples may produce different substitution patterns, the underlying principle of combining multiple components in one pot is central to MCR strategies.
Table 1: Overview of Multicomponent Reaction Strategies for Imidazole Synthesis
| MCR Type | Key Reactants | Catalyst/Conditions | Advantages |
|---|---|---|---|
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Amine | Often thermal | Classic, versatile method wikipedia.org |
| PTSA-Catalyzed | Aromatic Aldehyde, Benzil, Ammonium (B1175870) Acetate | p-Toluenesulfonic acid (PTSA) | Mild conditions, high yields, inexpensive catalyst isca.me |
| Erbium Triflate-Promoted | α-Azido Chalcones, Aldehydes, Anilines | Erbium triflate | Eco-friendly, excellent yields organic-chemistry.org |
Electrochemical Approaches to Imidazole Synthesis
Electrochemical synthesis represents a modern and green approach to constructing chemical bonds, often avoiding the need for harsh reagents and oxidants. rsc.org This field has seen growing application in the synthesis of heterocyclic compounds, including imidazoles. mdpi.com
One developed electrochemical method involves the reaction of vinyl azides with benzyl (B1604629) amines in an undivided cell under constant current. mdpi.comnih.gov This process is a multistep transformation that leads to the formation of the imidazole ring with yields ranging from 30% to 64%. mdpi.com Another strategy relies on the electrochemical C(sp³)–H amination, reacting enamines and benzylamines to form 1,2,4,5-tetrasubstituted imidazoles without the use of transition metals or external oxidants. rsc.org
Furthermore, electrochemical methods have been used for intramolecular C(sp³)–H amination to create fused benzimidazole (B57391) structures, demonstrating the power of electrochemistry to facilitate C-N bond formation under mild conditions. acs.orgrsc.org These techniques highlight a promising, environmentally benign pathway for the synthesis of diverse imidazole derivatives.
Regioselective Synthesis Strategies for Imidazole Derivatives
Regioselectivity, or the control of substituent placement at specific positions on a molecule, is a critical challenge in the synthesis of complex molecules like substituted imidazoles. The development of regioselective strategies is essential for producing a single, desired isomer and avoiding complex product mixtures.
Palladium-catalyzed cross-coupling reactions are a powerful tool for the regioselective functionalization of the imidazole ring. nih.gov For example, the direct arylation of 1-aryl-1H-imidazoles with aryl halides has been shown to proceed with high regioselectivity, preferentially substituting the C5 position. nih.gov The mechanism is believed to involve an electrophilic attack of an arylpalladium(II) species onto the electron-rich imidazole ring. nih.gov
To overcome challenges in selectively functionalizing all three carbon positions (C2, C4, and C5), researchers have developed strategies using protecting groups. The SEM (2-(trimethylsilyl)ethoxymethyl) group, for instance, can be used to direct C-H activation. By employing different catalytic systems, selective arylation at either the C5 or C2 positions of a SEM-protected imidazole can be achieved. nih.govacs.org A "SEM-switch" strategy, which involves transposing the protecting group from the N1 to the N3 nitrogen, was developed to enable the functionalization of the otherwise less reactive C4 position. nih.govacs.org Such methods provide a comprehensive toolkit for the sequential and highly controlled synthesis of mono-, di-, and tri-substituted imidazoles. nih.gov
Derivatization of Pre-formed Imidazole Rings
An alternative to constructing the imidazole ring from scratch is to start with a pre-formed imidazole and add the desired substituents. This approach is particularly useful when the required imidazole core is commercially available or easily synthesized.
N-Alkylation Strategies for Introducing Isopropyl Group
N-alkylation is a fundamental reaction for modifying the imidazole ring. To introduce an isopropyl group at the N1 position, a pre-existing 2,5-dimethylimidazole would be reacted with an isopropylating agent, such as isopropyl bromide or isopropyl iodide.
This reaction is typically carried out in the presence of a base to deprotonate the N-H of the imidazole, making the nitrogen a more effective nucleophile. nih.govresearchgate.net Common bases include potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3), and the reaction is often run in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.netgoogle.com For unsymmetrically substituted imidazoles, N-alkylation can sometimes be challenging as it can lead to a mixture of regioisomers if both nitrogen atoms are available for alkylation. reddit.com However, for a symmetrical molecule like 2,5-dimethylimidazole, this is not a concern.
A patent describes the dehydrogenation of 1-isopropyl-2-methylimidazoline using a Raney Nickel-chromium catalyst to produce 1-isopropyl-2-methylimidazole in 98% yield, which is a structurally similar compound. google.comprepchem.com
Functionalization at C2, C4, and C5 Positions
The carbon atoms of the imidazole ring can be functionalized to introduce a wide variety of substituents. beilstein-journals.orgcolab.ws The reactivity of these positions is influenced by the electronic nature of the imidazole ring and any existing substituents. The C2, C4, and C5 positions can all be targeted for functionalization through various methods, including C-H activation and electrophilic substitution. beilstein-journals.orgacs.org
The imidazole ring is an electron-rich aromatic system and is therefore susceptible to electrophilic aromatic substitution. numberanalytics.comuobabylon.edu.iq The reactivity towards electrophiles is greater than that of many other heterocycles like pyrazole. uobabylon.edu.iqglobalresearchonline.net
Electrophilic attack generally occurs at the C4 or C5 positions, as the intermediate carbocation (arenium ion) is more stabilized. uobabylon.edu.iq Attack at the C2 position is less favored because it involves a resonance structure with a positive charge on the adjacent nitrogen, which is electronically unfavorable. uobabylon.edu.iqglobalresearchonline.net However, if the C4 and C5 positions are already blocked by other substituents, electrophilic substitution can be directed to the C2 position. uobabylon.edu.iq Common electrophilic substitution reactions include:
Halogenation: Imidazole can be readily halogenated. For example, it reacts with bromine in chloroform (B151607) to yield 2,4,5-tribromoimidazole. uobabylon.edu.iq
Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, typically yielding a mixture of 4-nitro and 5-nitroimidazole. uobabylon.edu.iq
The presence of activating or deactivating groups on the ring will influence the rate and position of subsequent electrophilic attacks. numberanalytics.com
Table 2: Summary of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-isopropyl-2-methylimidazole |
| 1-isopropyl-2-methylimidazoline |
| 2,5-dimethylimidazole |
| 2,4,5-tribromoimidazole |
| 4-nitroimidazole |
| 5-nitroimidazole |
| Acetaldehyde |
| Acetonitrile |
| Benzil |
| Bromine |
| Diacetyl |
| Dimethylformamide (DMF) |
| Erbium triflate |
| Isopropyl bromide |
| Isopropyl iodide |
| Isopropylamine |
| Nitric acid |
| p-Toluenesulfonic acid (PTSA) |
| Palladium |
| Potassium carbonate |
| Potassium hydroxide |
| Sulfuric acid |
Comparative Analysis of Synthetic Routes for this compound
Two principal synthetic paradigms can be envisioned for constructing this compound: a convergent approach where the ring is built with all substituents in place, and a linear approach where a pre-formed imidazole core is subsequently functionalized.
Route A: Convergent Multicomponent Synthesis This strategy involves a one-pot reaction of multiple starting materials to assemble the imidazole ring. A plausible method would be a modification of the Radiszewski synthesis, which condenses a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. To obtain the target molecule, one could react 2,3-butanedione (B143835) (for the C4-C5 dimethyl groups), acetaldehyde (for the C2-methyl group), and isopropylamine (for the N1-isopropyl group) in the presence of an ammonia source. Multicomponent reactions are often valued for their efficiency and atom economy. organic-chemistry.orgresearchgate.netscispace.com
Route B: Linear Synthesis via N-Alkylation This two-step approach first involves the synthesis of the 2,5-dimethylimidazole core, typically from the condensation of 2,3-butanedione, acetaldehyde, and ammonia. google.comgoogleapis.com The second step is the N-alkylation of the resulting 2,5(4)-dimethylimidazole with an isopropyl halide, using either the classical nucleophilic substitution method (Section 2.3.2.2) or a transition-metal-catalyzed protocol (Section 2.3.2.3).
Table 3: Comparative Analysis of Plausible Synthetic Routes
| Feature | Route A: Convergent Multicomponent Synthesis | Route B: Linear Synthesis via N-Alkylation |
| Number of Steps | One pot (typically) | Two or more distinct synthetic operations. |
| Starting Materials | 2,3-Butanedione, Acetaldehyde, Isopropylamine, Ammonia | Step 1: 2,3-Butanedione, Acetaldehyde, Ammonia. Step 2: 2,5-Dimethylimidazole, Isopropyl Halide. google.com |
| Key Challenge | Optimization of complex multi-component reaction conditions to maximize yield and minimize side products. | Regioselectivity. Alkylation of the 2,5(4)-dimethylimidazole tautomer can yield a mixture of 1,2,5- and 1,2,4-isomers, requiring purification. |
| Atom Economy | Generally high, as most atoms from the starting materials are incorporated into the final product. | Moderate, as it involves a separate alkylating agent and generates a salt byproduct (e.g., NaBr). |
| Flexibility | Less flexible; a new set of starting materials is needed for each different substitution pattern. | More flexible; the same 2,5-dimethylimidazole core can be alkylated with various electrophiles to create a library of derivatives. |
| Potential Advantage | Potentially faster and more efficient if conditions are well-optimized. scispace.com | More predictable and potentially easier to control, especially the N-alkylation step which is a well-established transformation. organic-chemistry.org |
Computational and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has proven to be a powerful tool for examining the properties of 1-isopropyl-2,5-dimethylimidazole. By calculating the electronic structure, researchers can predict various molecular characteristics.
Geometry Optimization and Energetic Stability Analysis
Theoretical calculations, often performed at levels like M06-2X/def2-TZVP, are used to determine the optimized 3D geometries, enthalpies, and Gibbs free energies of molecules. nrel.gov This process helps in identifying the most stable conformation of this compound. The stability of related imidazole (B134444) derivatives arises from hyperconjugative interactions and charge delocalization, which can be analyzed using Natural Bond Orbital (NBO) analysis. science.gov For instance, in related imidazolium-based ionic liquids, computational results suggest that the most energetically stable configurations are influenced by the position of the counter-ion relative to the imidazolium (B1220033) ring. researchgate.net
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic properties of this compound are elucidated through the analysis of its frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining molecular reactivity and stability. sci-hub.se For similar imidazole compounds, HOMO-LUMO analysis has been used to understand charge transfer within the molecule. science.gov
The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. In a related imidazole derivative, MEP analysis revealed that the negative charge is concentrated around the carbonyl group and a nitrogen atom of the imidazole ring, while positive potential is spread over the rest of the molecule. science.gov This information is vital for predicting intermolecular interactions. researchgate.net
Simulated Spectroscopic Data (IR, Raman, UV-Vis) and Validation with Experimental Results
DFT calculations are widely used to simulate vibrational (IR and Raman) and electronic (UV-Vis) spectra. science.gov These theoretical spectra are then compared with experimental data to validate the computational model and aid in the assignment of spectral bands. For instance, in studies of related imidazolium ionic liquids, DFT calculations have been instrumental in assigning vibrational modes observed in experimental IR and Raman spectra. researchgate.netresearchgate.net Discrepancies and similarities between calculated and experimental spectra can provide deeper insights into the molecular structure and intermolecular interactions. mdpi.com For example, a red shift in C-H stretching bands predicted by calculations can be confirmed experimentally, indicating the presence of hydrogen bonding. researchgate.net
Prediction of Chemical Reactivity and Preferred Reaction Sites
Theoretical calculations can predict the chemical reactivity and preferred sites for reactions. The energies of HOMO and LUMO, along with the MEP map, are key indicators of reactivity. cdnsciencepub.com For instance, the C(2) position on the imidazole ring is often identified as a predominant site for interionic hydrogen bonding, which significantly influences the compound's properties. researchgate.net When this position is substituted, as with a methyl group, the anion repositions itself, forming new hydrogen bonds and altering the molecule's reactivity. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions.
Investigation of Conformer Presence and Dynamics
MD simulations can be employed to investigate the presence and dynamics of different conformers of this compound. science.gov In a study on related ionic liquids, a computational study using DFT was performed to ascertain the presence of cation conformers. researchgate.netresearchgate.net The comparison of experimental data with computed spectra confirmed the existence of multiple conformers of the imidazolium ions in the liquid state. researchgate.net Such simulations are crucial for understanding the flexibility of the molecule and the equilibrium between its various conformations.
Intermolecular Interactions in Solution or Condensed Phases
In solution and condensed phases, the behavior of this compound is governed by a network of intermolecular interactions. Theoretical studies on analogous compounds, such as 1,2-dimethylimidazole (B154445), reveal that these interactions are primarily driven by hydrogen bonding and van der Waals forces.
When interacting with protic solvents or acidic species, the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. Studies on the complex formed between 1,2-dimethylimidazole (a close structural analog) and 3,5-dinitrobenzoic acid have been investigated using Density Functional Theory (DFT). These analyses confirm the formation of hydrogen-bonded charge transfer and proton transfer complexes. science.gov The solubility of related imidazoles in various alcohols further underscores the role of solute-solvent interactions, which generally decrease as the alkyl chain of the alcohol increases. researchgate.net
Advanced Computational Methods
To achieve a more profound understanding of the molecule's electronic structure and reactivity, advanced computational techniques are employed. These methods provide quantitative data on non-covalent interactions and electron transfer processes.
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, is a powerful method for identifying and characterizing non-covalent interactions (NCIs) based on the topology of the electron density. nih.govrsc.org This analysis identifies bond critical points (BCPs) between interacting atoms, and the properties at these points reveal the nature and strength of the interaction.
For imidazolium-based ionic liquids with isopropyl groups, AIM analysis has been used to elucidate the intricate network of intra- and interionic interactions. researchgate.net The analysis of electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCPs allows for the classification of these interactions. Generally, a positive value of ∇²ρ(r) is characteristic of closed-shell interactions, which include hydrogen bonds, ionic bonds, and van der Waals forces.
Table 1: Representative Topological Parameters from AIM Analysis for Non-Covalent Interactions in Related Imidazolium Systems
| Interacting Atoms | Type of Interaction | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) |
| C-H···Anion | Hydrogen Bond | 0.01 - 0.04 | Positive |
| N···H (intermolecular) | Hydrogen Bond | 0.02 - 0.05 | Positive |
| C-H···π | Pi Interaction | 0.005 - 0.015 | Positive |
| van der Waals | van der Waals | < 0.01 | Positive |
Note: This table presents typical ranges for interaction parameters based on studies of analogous compounds. The precise values for this compound would require specific calculations.
This analytical approach confirms that even weak interactions, such as C–H···π, contribute significantly to the stability of molecular arrangements in the condensed phase. nih.gov
Charge transfer (CT) is a fundamental process in many chemical and biological systems, and imidazole derivatives are known to participate in CT complexes. researchgate.net Theoretical studies, often using DFT and Time-Dependent DFT (TD-DFT), are employed to investigate the dynamics of electron transfer. These calculations can determine properties such as HOMO-LUMO energy gaps, charge transfer distances, and the nature of electronic transitions. sci-hub.se
A theoretical study on the complex between 1,2-dimethylimidazole and 3,5-dinitrobenzoic acid analyzed the molecular electrostatic potential (MEP) surface to understand charge distribution. science.gov The MEP surface visually represents the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, identifying sites prone to electrophilic or nucleophilic attack and predicting how molecules will interact. In CT complexes, an electron is transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. researchgate.net
Computational analyses of related donor-acceptor complexes have quantified the energy gap and charge transfer characteristics, which are crucial for applications in organic electronics and photocatalysis. sci-hub.se
Recent research has highlighted the critical role of the catalyst/electrolyte interface in electrocatalytic reactions. oup.com Computational methods, particularly ab initio molecular dynamics (AIMD) simulations, are instrumental in understanding how additives can modulate the structure of interfacial water and enhance reaction kinetics. nih.gov
Studies have shown that adding N-methylimidazoles, such as 1,2-dimethylimidazole, to an alkaline electrolyte can significantly improve the performance of electrocatalysts like platinum for the hydrogen evolution reaction (HER) and hydrogen oxidation reaction (HOR). oup.comresearchgate.net Computational simulations reveal the underlying mechanism: the more negatively charged nitrogen atom (N3) of the imidazole ring forms a strong hydrogen bond with interfacial water molecules. This interaction anchors the second layer of water closer to the platinum surface, which facilitates the diffusion of hydroxide (B78521) ions (OH⁻) at the interface and accelerates key reaction steps. oup.com
Table 2: Performance Enhancement in Electrocatalysis by Imidazole Additives
| System | Additive | Observed Effect | Reference |
| Anion Exchange Membrane Electrolyzer | 1,2-dimethylimidazole | 40% performance improvement | oup.comresearchgate.net |
| Pt-water interface (HER/HOR) | N-methylimidazoles | Accelerated Volmer step | oup.com |
These findings demonstrate that computational approaches are essential for designing strategies to rationally control the microenvironment at electrochemical interfaces, with compounds like this compound representing a class of potential performance-enhancing modifiers.
Reactivity and Reaction Mechanisms
Mechanisms of Electrophilic and Nucleophilic Attack on the Imidazole (B134444) Ring
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, it can also undergo nucleophilic attack, especially when in its cationic (imidazolium) form. sci-hub.se The presence of multiple nitrogen atoms and the ability to exist in different tautomeric and resonance forms contribute to its versatile reactivity. sci-hub.senih.gov
The alkyl substituents on the 1-isopropyl-2,5-dimethylimidazole ring—an isopropyl group at the N1 position and methyl groups at the C2 and C5 positions—have a profound impact on its reactivity. Alkyl groups are generally electron-donating through an inductive effect, which increases the electron density of the imidazole ring and enhances its nucleophilicity. researchgate.net This increased electron density makes the ring more reactive towards electrophiles.
The substitution pattern also plays a crucial role in directing the site of reaction. The C2 position of an imidazole ring is generally the most acidic, and deprotonation at this site can lead to the formation of a highly stabilized N-heterocyclic carbene (NHC). nih.gov However, in this compound, the C2 position is blocked by a methyl group. This prevents reactions that proceed via C2-deprotonation, a common pathway for many imidazolium-based reactions. nih.gov The presence of the bulky isopropyl group at the N1 position can sterically hinder the approach of reactants to the adjacent C2 and N3 positions.
The table below summarizes the expected influence of the alkyl substituents on the reactivity of the imidazole ring.
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
| Isopropyl | N1 | Electron-donating (inductive) | High | Sterically hinders attack at C2 and N3; increases nucleophilicity of the ring. |
| Methyl | C2 | Electron-donating (inductive) | Moderate | Blocks C2 position, preventing C2-deprotonation; increases nucleophilicity of the ring. |
| Methyl | C5 | Electron-donating (inductive) | Moderate | Increases nucleophilicity of the ring; directs electrophilic attack to available positions. |
The regioselectivity of substitution reactions on the this compound ring is dictated by the electronic and steric influences of the existing substituents. With the N1, C2, and C5 positions already substituted, the remaining available position for electrophilic substitution is the C4 position. The electron-donating nature of the alkyl groups at N1, C2, and C5 increases the electron density at the C4 position, making it the most likely site for electrophilic attack. clockss.org
Studies on related substituted imidazoles have shown that electrophilic substitution, such as bromination or nitration, occurs at the available ring carbon atoms. clockss.org For this compound, electrophilic substitution is highly likely to be directed to the C4 position. Nucleophilic attack, on the other hand, is more likely to occur on the imidazolium (B1220033) cation rather than the neutral imidazole. In the 1-isopropyl-2,5-dimethylimidazolium cation, the C2 carbon is the most electrophilic center and a primary target for nucleophiles. acs.org
The expected regioselectivity of substitution reactions is outlined below:
| Reaction Type | Most Probable Site of Attack | Rationale |
| Electrophilic Substitution | C4 | The only unsubstituted carbon; activated by electron-donating alkyl groups. |
| Nucleophilic Attack (on imidazolium cation) | C2 | Most electron-deficient carbon in the imidazolium ring. |
Stability and Degradation Pathways of 1-Isopropyl-2,5-dimethylimidazolium Species
The stability of imidazolium cations is a critical factor in their application, for example, as ionic liquids or as functional groups in polymers for anion exchange membranes. acs.orgresearchgate.net The substituents on the imidazole ring play a significant role in determining the stability of the corresponding imidazolium cation.
Systematic studies on the alkaline stability of various imidazolium cations have revealed important structure-stability relationships. acs.org The presence of substituents at the C2, C4, and C5 positions generally enhances the stability of the imidazolium cation compared to unsubstituted or less substituted analogues. acs.orgresearchgate.net
Specifically, substitution at the C2 position with an alkyl group, such as the methyl group in 1-isopropyl-2,5-dimethylimidazolium, has been shown to inhibit degradation. acs.org This is attributed to the steric hindrance provided by the C2-substituent, which protects the most electrophilic carbon of the imidazolium ring from nucleophilic attack by species like hydroxide (B78521) ions. researchgate.net
Substitution at the C4 and C5 positions with methyl groups also contributes significantly to the stability of the imidazolium cation. acs.org The electron-donating nature of these methyl groups helps to electronically stabilize the cationic ring. Furthermore, the N-substituent also influences stability. The use of alkyl substituents on the nitrogen atoms, such as the isopropyl group, can prevent degradation more effectively than other groups like benzyl (B1604629). acs.org
The following table summarizes the impact of substituents on the stability of imidazolium cations based on findings from related systems. acs.orgresearchgate.net
| Substituent Position | Type of Substituent | Effect on Stability |
| C2 | Methyl | Increases stability by sterically hindering nucleophilic attack. |
| C4/C5 | Methyl | Increases stability through electronic and steric effects. |
| N1 | Isopropyl | Enhances stability compared to other substituents like benzyl. |
Despite the enhanced stability provided by substitution, 1-isopropyl-2,5-dimethylimidazolium species can still undergo degradation under certain conditions. The primary degradation pathways for imidazolium cations include nucleophilic attack leading to ring-opening and N-C bond cleavage. researchgate.netresearchgate.net
In the context of 1-isopropyl-2,5-dimethylimidazolium, a potential degradation pathway involves the nucleophilic attack of a species, such as a hydroxide ion, at the carbon of the N-isopropyl group or the N-methyl groups, leading to N-C bond cleavage. researchgate.net This results in the formation of the corresponding neutral imidazole and an alcohol or other displacement product.
Proton abstraction is another possible degradation mechanism. While the most acidic C2 proton is absent in this molecule, the protons on the methyl groups, particularly the C2-methyl group, can be sufficiently acidic to be abstracted by a strong base. nih.gov This can lead to the formation of an ylide intermediate, which can then undergo further reactions.
Thermodynamic and Kinetic Aspects of Imidazole-Based Reactions
The thermodynamic and kinetic parameters of reactions involving imidazoles are highly dependent on the specific reactants and reaction conditions. Computational studies on the formation of imidazoles have shown that the reaction pathways can be complex, with various intermediates and transition states. researchgate.net
For reactions involving this compound, the presence of alkyl substituents will influence the thermodynamics and kinetics. The electron-donating alkyl groups increase the nucleophilicity of the imidazole, which would be expected to lower the activation energy for reactions with electrophiles. Conversely, these groups would decrease the electrophilicity of the imidazolium cation, potentially increasing the activation energy for nucleophilic attack.
Kinetic studies on the reaction of imidazoles with organophosphates have demonstrated that the structure of the imidazole and the electrophile significantly affects the reaction rate and mechanism. scielo.br In the case of this compound, the steric bulk of the isopropyl group at N1 and the methyl group at C2 would likely have a significant impact on the kinetics of reactions involving attack at or near these positions. For example, the use of 1-isopropyl-2-methyl imidazole as an epoxy resin curative shows a low rate of reactivity at ambient temperatures but an increased rate at moderately elevated temperatures, indicating a significant activation energy barrier for the curing reaction. google.comgoogle.com
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Pathways
The synthesis of substituted imidazoles is a well-established field, with numerous methods available. bohrium.comorganic-chemistry.org However, the development of novel, sustainable, and efficient pathways for the synthesis of 1-isopropyl-2,5-dimethylimidazole remains a key research objective. Current synthetic strategies for similar imidazoles often rely on multi-step procedures or harsh reaction conditions. For instance, the synthesis of the related compound 1-isopropyl-2-methylimidazole (B1591152) has been achieved through the dehydrogenation of 1-isopropyl-2-methylimidazoline using catalysts like Raney Nickel-chromium or cobalt hydrogenation catalysts. prepchem.comprepchem.comgoogle.com Another approach involves the reaction of N-isopropylethylenediamine with acetic acid. google.com
Future research should focus on developing greener synthetic routes to this compound. This could involve the use of deep eutectic solvents (DESs), which are biodegradable and can act as both solvent and catalyst, offering a more environmentally friendly alternative to traditional solvents. nih.govnih.gov One-pot, multicomponent reactions (MCRs) also present a promising avenue, as they can lead to the formation of complex molecules like substituted imidazoles in a single step with high atom economy. nih.gov The exploration of solvent-free reaction conditions, potentially utilizing microwave irradiation or solid acid catalysts, could also lead to more sustainable and efficient synthetic protocols. researchgate.netacgpubs.org
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Deep Eutectic Solvents (DESs) | Biodegradable, recyclable, dual solvent/catalyst role. nih.govnih.gov | Identification of optimal DES composition, reaction optimization. |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, one-pot synthesis. nih.gov | Design of novel MCRs involving readily available starting materials. |
| Solvent-Free Synthesis | Reduced environmental impact, simplified work-up. bohrium.comresearchgate.net | Exploration of microwave-assisted or mechanochemical methods. |
| Heterogeneous Catalysis | Catalyst reusability, ease of separation. nih.govresearchgate.netfrontiersin.orgresearchgate.netmdpi.com | Development of novel solid acid or metal-organic framework (MOF) catalysts. |
Exploration of New Catalytic Transformations and Ligand Architectures
Imidazole (B134444) derivatives are widely recognized for their role as ligands in coordination chemistry and as catalysts in various organic transformations. psu.eduscience.gov The nitrogen atoms in the imidazole ring can coordinate with a wide range of transition metals, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes. psu.educdnsciencepub.com
Future research should explore the potential of this compound as a ligand in catalysis. The isopropyl group at the N1 position and the methyl groups at the C2 and C5 positions create a specific steric environment around the coordinating nitrogen atoms, which could lead to unique selectivity in catalytic reactions. For example, chromium complexes bearing the related 1,3-diisopropyl-4,5-dimethylimidazole-2-ylidene ligand have been shown to be active in ethylene (B1197577) polymerization. researchgate.net
Investigations could focus on designing and synthesizing novel metal complexes of this compound and evaluating their catalytic activity in reactions such as cross-coupling, hydrogenation, and oxidation. Furthermore, the development of chiral versions of this ligand could open up possibilities in asymmetric catalysis. The imidazole moiety itself can also act as an organocatalyst, for instance, in the curing of epoxy resins. researchgate.net The specific substitution pattern of this compound may offer unique catalytic properties in such applications.
Application of Advanced Spectroscopic and In Situ Characterization Techniques
A thorough understanding of the structure, dynamics, and reactivity of this compound and its derivatives is crucial for their rational design and application. Advanced spectroscopic techniques can provide detailed insights into these properties. While basic characterization data for some imidazoles is available, a comprehensive spectroscopic analysis of this compound is needed.
Future research should employ a combination of advanced spectroscopic methods to characterize this compound and its complexes. This includes multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its solution-state structure and dynamics. Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide information about its vibrational modes and can be used to study its interactions with other molecules or surfaces. rsc.orgresearchgate.net
Of particular importance is the use of in situ characterization techniques to study the compound's behavior under reaction conditions. For example, in situ FTIR or Raman spectroscopy could be used to monitor the coordination of this compound to a metal center during a catalytic reaction, providing valuable mechanistic information. rsc.org Techniques like X-ray absorption spectroscopy could be employed to probe the electronic structure and local coordination environment of metal complexes containing this ligand.
Integration into Multifunctional Materials Systems with Tunable Chemical Properties
The unique properties of imidazole derivatives make them attractive building blocks for the development of multifunctional materials. numberanalytics.comtandfonline.comacs.org Their ability to coordinate with metals, act as proton conductors, and participate in hydrogen bonding makes them versatile components for creating materials with tunable chemical and physical properties.
Future research should focus on integrating this compound into various material systems. For instance, it could be incorporated as a functional monomer in the synthesis of polymers, leading to materials with specific thermal, mechanical, or conductive properties. numberanalytics.com Imidazole-functionalized polymers have shown promise as chemosensory materials. acs.org
Another promising area is the use of this compound in the formation of metal-organic frameworks (MOFs). The specific size and shape of this ligand could lead to the formation of MOFs with novel topologies and pore environments, which could be exploited for applications in gas storage, separation, and catalysis. Furthermore, the incorporation of this imidazole derivative into hybrid organic-inorganic materials could lead to the development of novel catalysts, sensors, or electronic materials. rsc.orgnih.gov The ability to tune the properties of these materials by modifying the imidazole ligand or the inorganic component makes this a particularly exciting area for future exploration.
Q & A
Q. Table 1: Example Reaction Conditions for Imidazole Derivatives
| Precursor | Catalyst/Reagent | Solvent | Duration | Yield | Reference |
|---|---|---|---|---|---|
| Benzil + Schiff base | CH₃COONH₄ | Reflux | 12–15 h | ~80% | |
| Imidazole N-oxide | AgSCF₃ | MeCN/DCM | Overnight | 95% |
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : Use ¹H-NMR (e.g., δ 2.51–4.62 ppm for methyl and isopropyl groups) to confirm substituent positions, as seen in similar imidazole derivatives .
- GC-MS : Analyze purity and molecular weight, as applied to structurally related compounds like 1-Isopropyl-2,5-dimethylbenzene .
- IR Spectroscopy : Identify functional groups (e.g., C-N stretches at ~1600 cm⁻¹) using protocols from NIST databases .
Advanced: How should researchers resolve contradictions in toxicity data for imidazole derivatives?
Methodological Answer:
Contradictions in toxicity data (e.g., eye irritation vs. non-irritation) require:
- Standardized Testing : Follow OECD Test Guidelines (e.g., TG 405 for eye irritation in rabbits) to ensure reproducibility .
- Contextual Analysis : Evaluate impurities (e.g., trace contaminants ≤0.01 µg/kg) that may skew results, as per regulatory exemptions .
- Cross-Validation : Compare data across species (e.g., mouse vs. rabbit) and endpoints (skin sensitization vs. reproductive toxicity) .
Advanced: What strategies are effective for evaluating the biological activity of this compound?
Methodological Answer:
- In Vitro Assays : Screen for anticancer activity using cell viability assays (e.g., MTT) on cancer cell lines, inspired by related imidazole-based therapies .
- Molecular Docking : Use software like AutoDock to predict binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity) .
- In Vivo Models : Validate analgesic effects in rodent models via tail-flick or writhing tests, referencing protocols from imidazole derivative studies .
Advanced: How can computational methods enhance the design of imidazole-based therapeutics?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with biological activity using datasets from analogous compounds .
- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP, bioavailability) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Hazard Classification : Adhere to CLP regulations (e.g., Repr. 1B for reproductive toxicity) and use GHS-compliant labeling .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles, especially during skin sensitization studies (sub-category 1B) .
- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., SOCl₂ in chlorination steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
